2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a trifluoromethyl benzoyl carbamate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolizidine Core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Benzoyl Carbamate Group: The quinolizidine intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of quinolizidine N-oxide derivatives.
Reduction: Formation of reduced quinolizidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinolizidine core can interact with various enzymes and receptors, while the trifluoromethyl benzoyl carbamate group can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(methyl)benzoyl]carbamate
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(chloro)benzoyl]carbamate
Uniqueness
The presence of the trifluoromethyl group in 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBWFWHAOFIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.